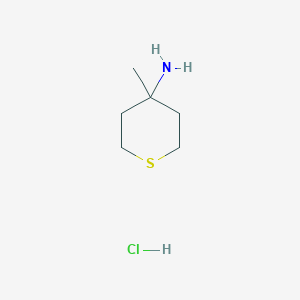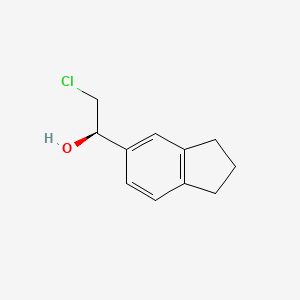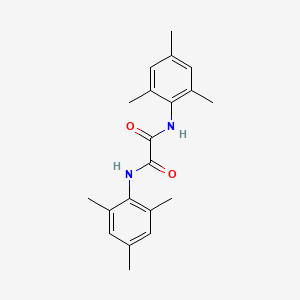
Methane;(4-methylmorpholin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane;(4-methylmorpholin-2-yl)methanamine is an organic compound with the molecular formula C6H14N2O. It is also known by its IUPAC name, (4-methyl-2-morpholinyl)methanamine . This compound is characterized by the presence of a morpholine ring substituted with a methyl group and an aminomethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylation Method: This method involves the reaction of 2-methyl morpholine with methyl iodide to produce 4-methyl morpholine-2-methyl iodide.
Hydrogenation Reduction Method: In this method, 4-methylmorpholine-2-methanone is subjected to hydrogenation in the presence of a catalyst to produce Methane;(4-methylmorpholin-2-yl)methanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methane;(4-methylmorpholin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methane;(4-methylmorpholin-2-yl)methanamine has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: This compound is used as a surfactant and dispersant in coatings, adhesives, and inks.
Mecanismo De Acción
The mechanism of action of Methane;(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Methane;(4-methylmorpholin-2-yl)methanamine can be compared with other similar compounds, such as:
4-Methyl-2-aminomethylmorpholine: Similar structure but different functional groups.
2-Morpholinemethanamine: Lacks the methyl substitution on the morpholine ring.
4-Methylmorpholine: Lacks the aminomethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C7H18N2O |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
methane;(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2O.CH4/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H4 |
Clave InChI |
SGAZIOWHFSITDA-UHFFFAOYSA-N |
SMILES canónico |
C.CN1CCOC(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)


